molecular formula C12H18O B13257585 3-(2-Ethylphenyl)butan-2-ol

3-(2-Ethylphenyl)butan-2-ol

Cat. No.: B13257585
M. Wt: 178.27 g/mol
InChI Key: SXLJAQGOWLJCSJ-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a butanol backbone with a 2-ethylphenyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenyl)butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where an organomagnesium halide reacts with a carbonyl compound to form the desired alcohol . For instance, the reaction of 2-ethylphenylmagnesium bromide with butanone can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

3-(2-Ethylphenyl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Ethylphenyl)butan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a nucleophile, facilitating various chemical reactions. Additionally, its aromatic ring can engage in π-π interactions with other aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethylphenyl)butan-2-ol is unique due to the presence of the 2-ethylphenyl group, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-(2-ethylphenyl)butan-2-ol

InChI

InChI=1S/C12H18O/c1-4-11-7-5-6-8-12(11)9(2)10(3)13/h5-10,13H,4H2,1-3H3

InChI Key

SXLJAQGOWLJCSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(C)C(C)O

Origin of Product

United States

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